
7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H16BrNO4 and its molecular weight is 378.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 7-position and a dimethoxyphenyl group at the 4-position of the benzoxazepine ring. The presence of these substituents is crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain benzoxazepine derivatives demonstrated cytotoxic effects against glioblastoma cells, suggesting that this compound may possess similar properties through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanisms underlying the biological activity of benzoxazepines often involve:
- Inhibition of cell proliferation : Compounds like this compound may inhibit key signaling pathways involved in cell growth.
- Induction of apoptosis : Studies have shown that these compounds can activate apoptotic pathways in cancer cells.
- Targeting specific receptors : Some derivatives have been noted to interact with receptors such as the epidermal growth factor receptor (EGFR), enhancing their selectivity towards cancerous cells .
Pharmacological Studies
In various pharmacological studies, compounds similar to this compound have been evaluated for their therapeutic potential. A notable study reported that a related compound exhibited significant anticancer activity with an IC50 value in the nanomolar range against glioblastoma cells .
Case Study 1: Glioblastoma Treatment
A study involving the treatment of glioblastoma xenograft models demonstrated that a related benzoxazepine derivative significantly delayed tumor progression. Mice treated with this compound showed improved survival rates compared to controls. The study concluded that targeting specific pathways with benzoxazepine derivatives could be a promising strategy for glioblastoma therapy .
Case Study 2: Cardiovascular Effects
Another area of interest is the cardiovascular effects of compounds derived from benzoxazepines. Some studies have indicated potential benefits in managing heart rhythm disturbances and myocardial ischemia . The synthesis process for these compounds often involves bromination and subsequent modifications to enhance their pharmacological profiles.
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induces apoptosis in glioblastoma cells | |
Cardiovascular | Potential benefits in myocardial ischemia | |
Receptor Interaction | Targets EGFR for selective cytotoxicity |
Comparison with Related Compounds
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
7-bromo-4-(3,4-dimethoxyphenyl)-... | <0.813 | Anticancer |
Related Benzoxazepine Derivative | <0.500 | Anticancer |
Other Benzoxazepine Analog | >10 | Non-selective |
Propiedades
IUPAC Name |
7-bromo-4-(3,4-dimethoxyphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-21-15-6-4-13(8-16(15)22-2)19-9-11-7-12(18)3-5-14(11)23-10-17(19)20/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKHPOLWJDHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.